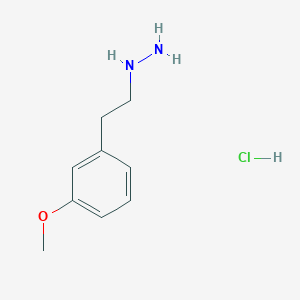
1-(3-Methoxyphenethyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15N2OCl. It is a hydrazine derivative, characterized by the presence of a methoxy group attached to a phenethyl structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenethyl)hydrazine hydrochloride typically involves the reaction of 3-methoxyphenethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification Steps: Including recrystallization and filtration to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Simpler hydrazine derivatives.
Substitution Products: Various substituted phenethyl derivatives.
Scientific Research Applications
1-(3-Methoxyphenethyl)hydrazine hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The methoxy group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenethyl)hydrazine hydrochloride
- 1-(4-Methoxyphenethyl)hydrazine hydrochloride
- 3-Methoxyphenylhydrazine hydrochloride
Uniqueness
1-(3-Methoxyphenethyl)hydrazine hydrochloride is unique due to the position of the methoxy group on the phenethyl structure, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, reaction rates, and overall effectiveness in various applications.
Properties
CAS No. |
93457-54-6 |
|---|---|
Molecular Formula |
C9H16Cl2N2O |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-4-2-3-8(7-9)5-6-11-10;;/h2-4,7,11H,5-6,10H2,1H3;2*1H |
InChI Key |
RGOQSIOZJGRSMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCNN.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)CCNN.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1661592.png)


![Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-](/img/structure/B1661598.png)

![Pyrimidine, 5-heptyl-2-(4'-pentyl[1,1'-biphenyl]-4-yl)-](/img/structure/B1661602.png)
![N-[(E)-[2-Chloro-4-(dimethylamino)phenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B1661604.png)

![2-[2-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1661606.png)
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-propyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B1661607.png)



![1-[3-(methylamino)azetidin-1-yl]ethanone](/img/structure/B1661615.png)
